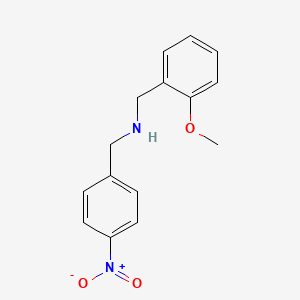

(2-Methoxybenzyl)(4-nitrobenzyl)amine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-(4-nitrophenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-20-15-5-3-2-4-13(15)11-16-10-12-6-8-14(9-7-12)17(18)19/h2-9,16H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFXIEOAIORRAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357897 | |

| Record name | STK232543 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353773-31-6 | |

| Record name | STK232543 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Amine Chemistry and Aromatic Secondary Amines

Amines are a fundamental class of organic compounds derived from ammonia (B1221849), categorized as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen atom. britannica.comchemicals.co.uk (2-Methoxybenzyl)(4-nitrobenzyl)amine is a secondary amine, a class of compounds that serves as crucial intermediates and structural components in a vast array of chemical and biological systems.

Specifically, it is an unsymmetrical aromatic secondary amine. The synthesis of such amines, where the two organic substituents on the nitrogen are different, is a significant challenge in organic synthesis, often requiring chemoselective methods to avoid the formation of undesired symmetrical byproducts. nih.govorganic-chemistry.org Modern catalytic methods, including transition-metal-catalyzed deaminative coupling and reductive amination, have been developed to address this challenge, enabling the efficient construction of unsymmetrical secondary amines. researchgate.netresearchgate.netacs.org

The properties of this compound are heavily influenced by the electronic nature of its substituents. The 2-methoxy group on one benzyl (B1604629) ring is an electron-donating group, which increases the electron density on the aromatic ring and can influence the basicity of the amine. In contrast, the 4-nitro group on the other benzyl ring is a powerful electron-withdrawing group, which decreases electron density. This electronic dichotomy makes the compound an interesting subject for studies on reactivity, molecular properties, and non-covalent interactions.

Table 1: Physicochemical Properties of this compound This interactive table summarizes key properties of the title compound.

| Property | Value | Reference |

| CAS Number | 353773-31-6 | chemsrc.com |

| Molecular Formula | C₁₅H₁₆N₂O₃ | chemsrc.com |

| Molecular Weight | 272.30 g/mol | chemsrc.com |

| Boiling Point | 418.2°C at 760 mmHg | chemsrc.com |

| Density | 1.196 g/cm³ | chemsrc.com |

| Systematic Name | N-[(2-methoxyphenyl)methyl]-1-(4-nitrophenyl)methanamine | chemsrc.com |

Significance of Substituted Benzylamine Scaffolds in Modern Synthetic Methodologies

Substituted benzylamine (B48309) scaffolds are privileged structures in chemistry, appearing frequently in natural products, pharmaceuticals, and agrochemicals. bohrium.comnih.gov The specific pattern of substituents on the aromatic ring is critical, as it dictates the molecule's biological activity, physicochemical properties, and synthetic utility. Consequently, the development of modular and efficient strategies for accessing diverse substituted benzylamines is a central goal in synthetic chemistry. bohrium.commdpi.com

The (2-Methoxybenzyl)(4-nitrobenzyl)amine structure exemplifies the strategic use of substituted benzyl (B1604629) groups as protecting groups in multi-step synthesis. Protecting groups are temporary modifications to a functional group that prevent it from reacting while transformations occur elsewhere in the molecule. wikipedia.org The ability to selectively remove these groups is paramount.

The two benzyl moieties in the title compound are well-established protecting groups with distinct removal conditions, a concept known as orthogonal protection. wikipedia.org

The 4-nitrobenzyl group is a classic photolabile protecting group (PPG), often referred to as a "photocleavable" or "caged" group. nih.govwikipedia.org It is stable to many chemical reagents but can be selectively cleaved using UV light, typically at wavelengths above 300 nm. nih.govtaylorfrancis.com This light-triggered deprotection offers high spatial and temporal control, making it a valuable tool in complex synthesis and chemical biology. wikipedia.org

The 2-methoxybenzyl group (and the related 4-methoxybenzyl or PMB group) is another widely used protecting group. acs.orgorganic-chemistry.org It is generally stable to basic and nucleophilic conditions but can be removed under oxidative conditions, often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or with strong acids. total-synthesis.comchem-station.com

The presence of both these groups on a single amine nitrogen suggests its potential as a linker or scaffold in syntheses requiring sequential, controlled deprotection steps.

Table 2: Comparison of Benzyl-Type Protecting Groups This interactive table highlights the orthogonal nature of the protecting groups present in this compound.

| Protecting Group | Common Abbreviation | Typical Deprotection Method | Key Features |

| 4-Nitrobenzyl | NBn | Photolysis (UV light) | Allows for spatio-temporal control; traceless removal. wikipedia.org |

| 2-Methoxybenzyl | Methoxybenzyl | Oxidation (e.g., DDQ) or strong acid | Orthogonal to photolabile and base-labile groups. organic-chemistry.orgtotal-synthesis.com |

Overview of Current Research Trajectories for Aryl Substituted Amine Structures in Chemical Science

Reactivity at the Secondary Amine Nitrogen Center

The lone pair of electrons on the secondary amine nitrogen atom makes it a nucleophilic and basic center, susceptible to a variety of reactions.

N-Alkylation and N-Acylation Reactions

The secondary amine functionality of this compound can readily undergo N-alkylation and N-acylation reactions. These transformations are fundamental in the synthesis of more complex molecular architectures.

N-Alkylation involves the reaction of the amine with an alkyl halide, leading to the formation of a tertiary amine. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The reactivity of the alkylating agent and the reaction conditions, such as the choice of solvent and base, are crucial for the successful outcome of the reaction.

N-Acylation introduces an acyl group to the nitrogen atom, forming an amide. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acidic byproduct. N-acylation is a common strategy to protect the amine functionality or to introduce a carbonyl group for further synthetic manipulations.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Secondary Amines

| Reaction Type | Reactant | Reagent | Product |

| N-Alkylation | Secondary Amine | Alkyl Halide (e.g., CH₃I) | Tertiary Amine |

| N-Acylation | Secondary Amine | Acyl Chloride (e.g., CH₃COCl) | Amide |

Formation of Quaternary Ammonium (B1175870) Salts and Related Species

Further alkylation of the tertiary amine, formed from the N-alkylation of this compound, with another equivalent of an alkyl halide leads to the formation of a quaternary ammonium salt. In these salts, the nitrogen atom is bonded to four carbon atoms and carries a positive charge, which is balanced by a counter-anion from the alkylating agent. Quaternary ammonium salts are a class of compounds with diverse applications, including as phase-transfer catalysts and antimicrobial agents. The formation is a result of the nucleophilic attack of the tertiary amine on the alkyl halide.

Oxidative Transformations of the Secondary Amine Functionality

The secondary amine group in this compound can be subjected to oxidative transformations to yield various products, depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of an imine, while stronger oxidizing agents can cleave the C-N bonds. The presence of the benzylic protons adjacent to the nitrogen atom makes this position susceptible to oxidation. For instance, oxidation of secondary benzylamines can lead to the corresponding amides under certain conditions.

Reactions Involving Aromatic Moieties and Substituents

The two aromatic rings of this compound exhibit distinct reactivities due to the nature of their substituents.

Electrophilic Aromatic Substitution (EAS) on the Methoxybenzyl Ring (e.g., Halogenation, Nitration)

The 2-methoxybenzyl group is an electron-rich aromatic system. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS) reactions. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. Therefore, reactions such as halogenation and nitration are expected to occur preferentially at the positions ortho and para to the methoxy group.

Halogenation (e.g., with Br₂ or Cl₂) would introduce a halogen atom onto the aromatic ring, typically at the para position to the methoxy group to minimize steric hindrance from the adjacent benzylamine (B48309) moiety.

Nitration (e.g., with a mixture of nitric acid and sulfuric acid) would introduce a nitro group onto the ring. The directing effect of the methoxy group would favor substitution at the ortho and para positions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on the 2-Methoxybenzyl Ring

| Reaction | Reagent | Major Product(s) |

| Bromination | Br₂ | 4-Bromo-2-methoxybenzyl derivative |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-methoxybenzyl derivative and 6-Nitro-2-methoxybenzyl derivative |

Note: The product distribution is a prediction based on the directing effects of the methoxy group.

Reduction Reactions of the Nitro Group to Primary Amine Functionality

The nitro group (-NO₂) on the 4-nitrobenzyl ring is a strong electron-withdrawing group and can be readily reduced to a primary amine (-NH₂) using a variety of reducing agents. This transformation is of great synthetic importance as it converts an electron-withdrawing group into an electron-donating group, significantly altering the electronic properties of the aromatic ring and providing a new site for further functionalization.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pd, Pt, or Ni) and chemical reduction with reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid. The choice of reducing agent can be crucial to avoid the reduction of other functional groups present in the molecule. For instance, catalytic hydrogenation is a clean and efficient method, often providing high yields of the corresponding aniline (B41778) derivative.

The successful reduction of the nitro group in this compound would yield (4-Aminobenzyl)(2-methoxybenzyl)amine, a diamine with two different aromatic environments.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Product |

| H₂, Pd/C | Ethanol, Room Temperature | Primary Amine |

| SnCl₂·2H₂O | Ethanol, Reflux | Primary Amine |

| Fe, HCl | Water/Ethanol, Reflux | Primary Amine |

Note: These are general conditions for nitro group reduction and would need to be optimized for the specific substrate.

Chemical Modifications of the Methoxy Group (e.g., Demethylation, Oxidation)

The methoxy group (-OCH₃) on the benzyl ring is a site of potential chemical transformation, primarily through demethylation to a phenolic hydroxyl group or through oxidative processes that can affect the entire benzyl moiety.

Demethylation: The cleavage of the methyl-aryl ether bond is a common transformation. This can be achieved using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). The reaction proceeds via protonation or coordination of the ether oxygen, followed by nucleophilic attack on the methyl group by the conjugate base or a halide ion. This reaction would convert the 2-methoxybenzyl group into a 2-hydroxybenzyl group, significantly altering the compound's electronic properties and potential for further functionalization, such as its use as a directing group in electrophilic aromatic substitution. The 4-methoxybenzyl (PMB) group, a close analogue, is frequently used as a protecting group for alcohols and carboxylic acids in organic synthesis, and its cleavage (demethylation) is a well-established process. nih.gov

Oxidation: The methoxy group, being an electron-donating group, activates the aromatic ring and can influence oxidative reactions. While the methoxy group itself is relatively stable to oxidation, the entire benzylamine structure can be oxidized. Studies on the oxidation of substituted benzylamines by reagents like cetyltrimethylammonium permanganate (B83412) (CTAP) show that the reaction leads to the corresponding aldimines. ias.ac.in The presence of an electron-donating methoxy group at the para-position has been observed to result in a higher reaction rate than predicted by Hammett σ values, indicating stabilization of an electron-deficient transition state. ias.ac.in Although the methoxy group in this compound is in the ortho position, a similar activating effect on the benzylic position can be anticipated. The oxidation would likely involve the cleavage of an α-C–H bond at the benzylic carbon of the 2-methoxybenzyl moiety. ias.ac.in

Regioselectivity and Stereoselectivity in Reactions Involving the Amine Scaffold

Reactions involving the this compound scaffold can exhibit regioselectivity based on the distinct electronic nature of the two benzyl groups.

Regioselectivity: The nitrogen atom of the secondary amine is the most nucleophilic and basic site. Reactions such as alkylation or acylation would occur here. However, reactions targeting the benzylic C-H bonds or the aromatic rings would be influenced by the substituents. The 2-methoxy group is an ortho-, para-director and activates its aromatic ring towards electrophilic substitution. Conversely, the 4-nitro group is a meta-director and deactivates its ring. Therefore, electrophilic aromatic substitution would be strongly directed to the methoxy-substituted ring.

In oxidative reactions, regioselectivity between the two benzylic positions is expected. The 2-methoxybenzyl group, being electron-rich, is more susceptible to oxidation compared to the electron-deficient 4-nitrobenzyl group. Oxidation reactions that proceed via hydride abstraction from the benzylic carbon would preferentially occur at the 2-methoxybenzyl position due to the stabilization of the resulting carbocationic intermediate by the electron-donating methoxy group.

Stereoselectivity: The parent molecule, this compound, is achiral. Stereoselectivity would become a factor in reactions that introduce a new chiral center. For example, if one of the benzylic methylene (B1212753) groups (-CH₂-) were to be hydroxylated, a stereocenter would be created. In the absence of a chiral catalyst or reagent, a racemic mixture would be expected. The introduction of stereoselectivity would require the use of chiral reagents or catalysts that could differentiate between the two enantiotopic protons of a methylene group or the two faces of the molecule during the approach to a planar intermediate.

Mechanistic Investigations of Key Reactions

Mechanistic studies on related benzylamines provide a framework for understanding the reaction pathways of this compound.

Oxidation Reactions: The mechanism for the oxidation of benzylamines to aldimines by permanganate has been studied. ias.ac.in The reaction is believed to proceed through the transfer of a hydride ion from the α-carbon of the amine to the oxidant, forming a carbocationic intermediate in the rate-determining step. ias.ac.in This cationic species is stabilized by resonance, and electron-donating substituents on the aromatic ring, such as a methoxy group, enhance this stabilization and thus increase the reaction rate. ias.ac.in For this compound, this pathway would lead to an iminium ion intermediate, which could then be hydrolyzed to 2-methoxybenzaldehyde (B41997) and 4-nitrobenzylamine (B181301).

Another possible pathway in metal-free oxidative coupling reactions involves a radical mechanism. nih.govacs.org The reaction may be initiated by hydrogen abstraction from the amine, leading to radical intermediates that ultimately form the corresponding imine. acs.org

Reactions of the Nitrobenzyl Group: The 4-nitrobenzyl moiety can undergo specific reactions, most notably reduction of the nitro group to an amine. This transformation is typically achieved using catalytic hydrogenation (e.g., H₂, Pd/C) or reducing agents like tin(II) chloride. Furthermore, 2-nitrobenzyl compounds are known to be photolabile, rearranging upon irradiation to form 2-nitroso products via an aci-nitro intermediate. researchgate.net While the subject compound has a 4-nitrobenzyl group, photochemical studies on related nitrobenzyl systems suggest the potential for complex reaction pathways upon UV irradiation. researchgate.net Mechanistic investigations have also shown that intermediates like 2-nitrosobenzaldehyde can be formed during intramolecular redox cyclization reactions of related starting materials. rsc.org

Kinetic studies on the oxidation of monosubstituted benzylamines have shown that the reaction is typically first-order with respect to both the amine and the oxidant. ias.ac.in The rate law can be expressed as:

Rate = k [Amine] [Oxidant]

The rate constant, k, is sensitive to the electronic effects of the substituents on the aromatic ring. This relationship is often quantified using the Hammett equation. For the oxidation of a series of para- and meta-substituted benzylamines, a negative ρ (rho) value is typically observed, indicating that the reaction is favored by electron-donating groups that can stabilize a positive charge buildup in the transition state. ias.ac.in

For this compound, a kinetic study of its oxidation would likely reveal a complex rate dependency due to the opposing electronic effects of the methoxy and nitro groups. The electron-donating 2-methoxy group would accelerate the reaction, while the electron-withdrawing 4-nitrobenzyl group would have a deactivating effect on its benzylic position and a minor electronic influence through the nitrogen atom on the other benzyl group.

A hypothetical kinetic experiment on the oxidation of various substituted benzylamines might yield the data presented below, illustrating the influence of substituents on the reaction rate.

| Benzylamine Substituent | Hammett Constant (σ) | Relative Rate Constant (k_rel) | Proposed Transition State Stabilization |

|---|---|---|---|

| 4-Methoxy | -0.27 | 5.2 | Strong (Resonance) |

| 4-Methyl | -0.17 | 2.8 | Moderate (Inductive/Hyperconjugation) |

| Unsubstituted | 0.00 | 1.0 | Baseline |

| 4-Chloro | +0.23 | 0.4 | Destabilization (Inductive) |

| 4-Nitro | +0.78 | 0.05 | Strong Destabilization (Resonance/Inductive) |

Note: The data in this table is illustrative and based on general principles of physical organic chemistry and published data for analogous series. ias.ac.in It serves to demonstrate the expected trend in reactivity.

Advanced Spectroscopic and Structural Elucidation of 2 Methoxybenzyl 4 Nitrobenzyl Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For (2-Methoxybenzyl)(4-nitrobenzyl)amine, a detailed analysis of its one-dimensional and two-dimensional NMR spectra provides unambiguous evidence for its covalent framework and conformational preferences.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as CDCl₃, would exhibit distinct signals corresponding to each unique proton environment. The aromatic protons of the 2-methoxybenzyl and 4-nitrobenzyl rings would appear in the downfield region, typically between δ 6.8 and 8.2 ppm. The protons of the 4-nitrobenzyl group are expected to be more deshielded due to the strong electron-withdrawing nature of the nitro group. The protons on the 2-methoxybenzyl ring would show characteristic splitting patterns influenced by the methoxy (B1213986) and benzylamine (B48309) substituents. The benzylic protons (CH₂) adjacent to the nitrogen atom and the aromatic rings would likely appear as two distinct singlets or an AB quartet system, depending on their magnetic equivalence, in the range of δ 3.7 to 4.5 ppm. The methoxy group (OCH₃) protons would give rise to a sharp singlet around δ 3.8 ppm. The amine proton (NH) may appear as a broad singlet, and its chemical shift would be concentration and solvent dependent.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The aromatic carbons would resonate in the region of δ 110-160 ppm. The carbon atom attached to the nitro group (C-NO₂) in the 4-nitrobenzyl moiety is expected to be significantly downfield, while the carbon bearing the methoxy group (C-OCH₃) in the 2-methoxybenzyl ring would also be downfield but to a lesser extent. The benzylic carbons would have chemical shifts in the range of δ 45-55 ppm, and the methoxy carbon would be observed around δ 55 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Protons of 4-nitrobenzyl ring | 7.5 - 8.2 | 123 - 148 |

| Protons of 2-methoxybenzyl ring | 6.8 - 7.3 | 110 - 157 |

| Benzylic CH₂ (4-nitrobenzyl) | ~3.8 - 4.2 | ~50 - 54 |

| Benzylic CH₂ (2-methoxybenzyl) | ~3.7 - 4.1 | ~48 - 52 |

| Methoxy (OCH₃) | ~3.8 | ~55 |

| Amine (NH) | Variable | - |

Note: These are estimated values based on analogous structures and substituent effects.

Analysis of coupling constants (J-coupling) in the high-resolution ¹H NMR spectrum would further confirm the substitution patterns on the aromatic rings. For instance, the protons on the 4-nitrobenzyl ring would exhibit a characteristic AA'BB' system, while the protons on the 2-methoxybenzyl ring would show a more complex splitting pattern due to the ortho, meta, and para couplings.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Definitive Structural Confirmation and Conformational Analysis

Two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of all proton and carbon signals, especially for complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar coupling network within the molecule. It would show correlations between adjacent protons, for example, confirming the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the unambiguous assignment of the carbon signals for all protonated carbons by correlating them to their attached, and already assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. Correlations in the NOESY spectrum would help in determining the preferred conformation of the molecule in solution. For example, through-space interactions between the benzylic protons and the protons of the aromatic rings could indicate specific rotational conformations around the C-N bonds.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular mass and elemental composition of a compound. For this compound (C₁₅H₁₆N₂O₃), the calculated exact mass is 272.1161 g/mol . HRMS analysis, using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide an experimental mass value with high accuracy (typically within 5 ppm), confirming the molecular formula.

Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through several key pathways. A common fragmentation would be the cleavage of the benzylic C-N bonds.

Proposed Key Fragmentation Pathways:

Formation of the 4-nitrobenzyl cation: Cleavage of the C-N bond could lead to the formation of the 4-nitrobenzyl cation (m/z 136) and a (2-methoxybenzyl)amine radical.

Formation of the 2-methoxybenzyl cation: Alternatively, cleavage could result in the formation of the 2-methoxybenzyl cation (tropylium ion) (m/z 121) and a (4-nitrobenzyl)amine radical.

Loss of the nitro group: Fragmentation of the molecular ion could also involve the loss of the nitro group (NO₂) to give a fragment at m/z 226.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

| 272 | [M]⁺ | [C₁₅H₁₆N₂O₃]⁺ |

| 136 | [C₇H₆NO₂]⁺ | 4-nitrobenzyl cation |

| 121 | [C₈H₉O]⁺ | 2-methoxybenzyl cation |

| 226 | [M-NO₂]⁺ | [C₁₅H₁₆N₂O]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

The IR spectrum of this compound would display several characteristic absorption bands.

N-H Stretch: A weak to medium intensity band in the region of 3300-3500 cm⁻¹ would be indicative of the secondary amine N-H stretching vibration.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of bands above 3000 cm⁻¹, while aliphatic C-H stretches from the benzylic and methoxy groups would be observed just below 3000 cm⁻¹.

NO₂ Stretches: Strong asymmetric and symmetric stretching vibrations of the nitro group are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. These are highly characteristic and confirm the presence of the nitro functionality.

C=C Stretches: Aromatic ring C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching of the methoxy group is expected to produce a strong band around 1240 cm⁻¹ (asymmetric) and a weaker one near 1030 cm⁻¹ (symmetric).

C-N Stretch: The C-N stretching vibration would likely appear in the 1180-1360 cm⁻¹ region.

The Raman spectrum would complement the IR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give strong signals in the Raman spectrum. The symmetric stretch of the nitro group is also typically Raman active.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H | Stretching | 3300-3500 | Weak |

| Aromatic C-H | Stretching | >3000 | Strong |

| Aliphatic C-H | Stretching | <3000 | Strong |

| NO₂ | Asymmetric Stretch | ~1520 | Weak |

| NO₂ | Symmetric Stretch | ~1340 | Strong |

| Aromatic C=C | Stretching | 1450-1600 | Strong |

| C-O (ether) | Asymmetric Stretch | ~1240 | Medium |

| C-N | Stretching | 1180-1360 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophores present, namely the 2-methoxybenzyl and 4-nitrobenzyl groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles.

This technique would reveal the solid-state conformation of the molecule, including the relative orientation of the two benzyl (B1604629) groups. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding involving the amine proton and the oxygen atoms of the nitro or methoxy groups, and π-π stacking interactions between the aromatic rings. This information is crucial for understanding the packing of the molecules in the crystal lattice and can be correlated with the physical properties of the compound, such as its melting point and solubility.

An extensive search of the scientific literature and crystallographic databases has been conducted to gather information on the chemical compound this compound for an article on its advanced spectroscopic and structural elucidation.

Despite a thorough investigation, no published crystallographic data or detailed spectroscopic analysis for this compound could be located. Consequently, the specific information required to populate the sections on "Analysis of Molecular Conformation and Torsional Angles" and "Examination of Crystal Packing and Intermolecular Interactions," including data on hydrogen bonding and pi-pi stacking, is not available in the current body of scientific literature.

It is important to note that while structural information exists for a related isomer, 4-Methoxy-N-(4-nitrobenzyl)aniline, this data is not applicable to the requested compound, this compound, due to the different substitution pattern on the methoxybenzyl ring.

Therefore, it is not possible to generate the requested article with the specified detailed research findings and data tables for this compound at this time.

Theoretical and Computational Chemistry Studies on 2 Methoxybenzyl 4 Nitrobenzyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (2-Methoxybenzyl)(4-nitrobenzyl)amine, such studies would involve the use of methods like Density Functional Theory (DFT) or other Ab Initio techniques to model its behavior at the atomic level. These calculations would provide insights into the molecule's stability, electronic distribution, and potential for chemical reactions. However, no specific studies applying these methods to this compound have been found.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. Without specific computational studies, the precise energy values for the HOMO, LUMO, and the energy gap of this compound remain undetermined.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map uses a color scale to indicate regions of varying electrostatic potential. Typically, red areas signify electron-rich regions, which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions, prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. A detailed MEP analysis for this compound would identify the likely sites for chemical interactions, but no such analysis has been published.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure, or conformation, of a molecule plays a significant role in its physical and chemical properties. Conformational analysis involves identifying the most stable arrangements of atoms and the energy barriers between different conformations.

Determination of Preferred Conformations and Rotational Barriers

For a flexible molecule like this compound, which has several rotatable single bonds, a variety of conformations are possible. Computational methods can be used to map the potential energy surface of the molecule, identifying the low-energy, stable conformations and the transition states that represent the energy barriers to rotation around key bonds. This information is critical for understanding how the molecule behaves in different environments. However, a specific conformational analysis and the determination of rotational barriers for this compound are not available.

Influence of Substituents on Conformational Preferences

The methoxy (B1213986) (-OCH3) and nitro (-NO2) groups on the benzyl (B1604629) rings are expected to significantly influence the conformational preferences of this compound. These substituents can affect the molecule's shape and stability through both steric (spatial) and electronic (e.g., intramolecular hydrogen bonding) effects. A systematic computational study would be required to quantify the impact of these groups on the molecule's preferred three-dimensional structure, but such a study has not been conducted.

Reaction Mechanism Predictions and Transition State Analysis

Theoretical and computational chemistry provides powerful tools to elucidate the potential reaction mechanisms involved in the synthesis and transformation of this compound. By modeling the energy landscapes of various reaction pathways, it is possible to predict the most likely routes, identify key intermediates, and analyze the transition states that govern the reaction rates.

The synthesis of this compound, a secondary amine, can be envisioned through several synthetic routes, primarily involving alkylation or reductive amination. Computational modeling, often employing Density Functional Theory (DFT), allows for the investigation of these pathways.

Alkylation Pathway: A common route to secondary amines is the N-alkylation of a primary amine. In this case, either 2-methoxybenzylamine (B130920) could be alkylated with 4-nitrobenzyl halide, or 4-nitrobenzylamine (B181301) could be alkylated with 2-methoxybenzyl halide. DFT calculations can be used to model the SN2 transition state of this reaction. The calculations would typically involve optimizing the geometries of the reactants, the transition state, and the products. The energy barrier (activation energy) for the reaction can then be determined from the energy difference between the reactants and the transition state. Factors influencing the reaction barrier, such as the nature of the leaving group on the benzyl halide and the solvent effects, can also be incorporated into the computational model.

A competing reaction in alkylation is overalkylation to form a tertiary amine. Computational studies can help predict the likelihood of this side reaction by calculating the energy profile for the subsequent alkylation of the secondary amine product.

Reductive Amination Pathway: An alternative synthetic strategy is the reductive amination of 2-methoxybenzaldehyde (B41997) with 4-nitrobenzylamine (or vice versa). This two-step process first involves the formation of an imine intermediate, followed by its reduction to the target secondary amine. Computational modeling can elucidate this entire process. The initial condensation reaction to form the imine can be studied to understand its thermodynamics and kinetics. Subsequently, the reduction of the imine, which can be achieved with various reducing agents (e.g., sodium borohydride), can be modeled. The mechanism of hydride transfer from the reducing agent to the imine carbon can be investigated, and the transition state for this step can be characterized.

Reduction of the Nitro Group: The 4-nitro group on the this compound molecule is susceptible to reduction, which would yield the corresponding 4-amino derivative. Computational studies can predict the feasibility of this reduction under various conditions. The mechanism of nitro group reduction is complex and can proceed through several intermediates, such as nitroso and hydroxylamine (B1172632) species. DFT calculations can be employed to map out the potential energy surface for the stepwise reduction of the nitro group, providing insights into the most favorable reaction pathway and the energies of the intermediates and transition states.

Oxidation Pathways: The secondary amine functionality in this compound can be susceptible to oxidation. Computational chemistry can be used to explore potential oxidation mechanisms, which could involve the formation of a nitrone or other oxidation products. The calculations would focus on determining the activation energies for different oxidation pathways, helping to predict the stability of the compound in the presence of oxidizing agents.

The following table summarizes hypothetical activation energies for key reaction steps that could be obtained from computational modeling:

| Reaction Pathway | Step | Hypothetical Activation Energy (kcal/mol) |

| Alkylation | SN2 reaction | 15 - 25 |

| Reductive Amination | Imine formation | 10 - 20 |

| Imine reduction | 12 - 22 | |

| Nitro Group Reduction | Nitro to Nitroso | 20 - 30 |

| Nitroso to Hydroxylamine | 18 - 28 | |

| Hydroxylamine to Amine | 15 - 25 |

Note: These values are illustrative and would need to be determined through specific DFT calculations for this compound.

Many of the potential synthetic and transformation pathways for this compound can be facilitated by catalysts. Computational modeling is instrumental in understanding the interactions between the catalyst and the substrate at a molecular level.

Catalyzed Reductive Amination: In a catalytic reductive amination, a metal catalyst (e.g., Palladium, Nickel) is often used. researchgate.net Computational studies can model the adsorption of the reactants (imine and H₂) onto the catalyst surface. The calculations can reveal the preferred binding sites and orientations of the molecules on the catalyst. Furthermore, the transition state for the hydrogenation of the imine on the catalyst surface can be located, providing the activation energy for the catalyzed reaction. This allows for a comparison with the uncatalyzed reaction, quantifying the catalytic effect. The interaction energies between the substrate and the catalyst can be calculated to assess the strength of binding.

Phase-Transfer Catalysis in Alkylation: If the alkylation reaction is performed under phase-transfer catalysis conditions, computational models can be used to study the interaction of the phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) with the reactants. The calculations can help to understand how the catalyst facilitates the transport of the anionic nucleophile (the deprotonated amine) from the aqueous phase to the organic phase where the alkylating agent resides.

Organocatalysis: In some modern synthetic approaches, organocatalysts are employed for amine synthesis. nih.govresearchgate.net For instance, an acidic catalyst might be used to activate the imine in a reductive amination. researchgate.net DFT calculations can model the protonation of the imine by the catalyst and how this electronic change lowers the energy barrier for hydride attack. The hydrogen bonding and other non-covalent interactions between the catalyst and the substrate can be analyzed to understand the mechanism of activation. nih.gov

A hypothetical data table illustrating the effect of a catalyst on the activation energy of imine reduction is presented below:

| Reaction | Catalyst | Catalyst-Substrate Binding Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Imine Reduction | None | N/A | 20 |

| Imine Reduction | Pd(0) surface | -15 | 10 |

| Imine Reduction | Ni(0) surface | -12 | 12 |

Note: These are representative values to illustrate the type of data that can be generated from computational studies.

Applications of 2 Methoxybenzyl 4 Nitrobenzyl Amine As a Synthetic Intermediate and Building Block

Integration into Polymeric Materials and Functional Architectures

Monomer or Modifier in Polymer Synthesis

There is currently no available scientific literature or patent data that describes the use of (2-Methoxybenzyl)(4-nitrobenzyl)amine as a monomer for the synthesis of homopolymers or as a co-monomer in copolymerization reactions. Similarly, its application as a modifier to alter the properties of existing polymers has not been reported.

The potential for this compound to act as a monomer would depend on the presence of polymerizable functional groups, which are not inherent to its basic structure. Modification of the molecule to include such groups would be a prerequisite for its use in polymer synthesis.

Surface Functionalization Applications

Detailed research findings on the application of this compound for surface functionalization are not present in the current body of scientific literature. Surface functionalization typically requires molecules with specific reactive groups that can form covalent bonds with a substrate. While the amine group in this compound could potentially be used for surface coupling, no studies have been published that demonstrate this application.

Future research may explore the utility of this compound in surface science, potentially after chemical modification to enhance its reactivity and binding capabilities to various substrates.

Derivatives and Analogues of 2 Methoxybenzyl 4 Nitrobenzyl Amine: Synthesis and Chemical Properties

Structural Modifications at the Benzyl (B1604629) Moieties

The core structure of (2-Methoxybenzyl)(4-nitrobenzyl)amine provides two distinct aromatic rings for synthetic alteration: the 2-methoxybenzyl ring and the 4-nitrobenzyl ring. Modifications at these sites can significantly impact the molecule's electronic and steric characteristics.

The methoxy (B1213986) group on the 2-methoxybenzyl portion of the molecule is a key site for synthetic manipulation. Variations can be introduced in two primary ways: changing the nature of the alkyl group or altering its position on the aromatic ring.

Alkoxy Group Variation: The methyl group of the methoxy substituent can be replaced with larger alkyl chains (e.g., ethoxy, propoxy, butoxy). The synthesis of these analogues typically follows standard ether synthesis protocols, such as the Williamson ether synthesis, applied to the corresponding 2-hydroxybenzylamine precursor. These modifications primarily influence the steric environment around the nitrogen atom and can affect the molecule's solubility and lipophilicity.

Positional Isomerism: The position of the alkoxy group on the benzyl ring can be moved from the ortho (2-position) to the meta (3-position) or para (4-position). creative-chemistry.org.ukembibe.com This change significantly alters the electronic influence of the substituent on the amine's reactivity. For instance, a methoxy group at the para-position exerts a stronger electron-donating effect through resonance compared to when it is at the meta-position. mdpi.com The synthesis of these positional isomers involves starting with the corresponding isomeric methoxybenzaldehydes or methoxybenzyl halides in a reductive amination or nucleophilic substitution reaction with 4-nitrobenzylamine (B181301). pleiades.onlinechemicalbook.com

A comparative overview of these variations is presented below.

| Modification Type | Example Substituent | Position | Key Impact |

| Alkoxy Variation | Ethoxy | 2- (ortho) | Increased steric bulk, altered lipophilicity |

| Alkoxy Variation | Isopropoxy | 2- (ortho) | Significantly increased steric bulk |

| Positional Isomerism | Methoxy | 3- (meta) | Altered electronic effect (less resonance donation) |

| Positional Isomerism | Methoxy | 4- (para) | Altered electronic effect (stronger resonance donation) |

The nitro group on the 4-nitrobenzyl ring is a versatile functional group that can be readily transformed into other functionalities, most notably amino and azido (B1232118) groups.

Reduction to Amino Derivatives: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. wikipedia.org A variety of reducing agents can accomplish this conversion effectively. commonorganicchemistry.commdpi.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. commonorganicchemistry.com Chemical reduction using metals in acidic media, such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl2), provides milder alternatives that are often compatible with other functional groups. commonorganicchemistry.comyoutube.com This transformation converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, drastically altering the electronic properties of the benzyl ring. jsynthchem.com

Synthesis of Azido Derivatives: The corresponding 4-azidobenzyl derivative can be synthesized from the 4-aminobenzyl analogue. This is typically achieved through a two-step process involving diazotization of the primary amine with a reagent like sodium nitrite (B80452) in an acidic solution, followed by treatment with sodium azide. Alternatively, diazo-transfer reagents can be employed to convert the amine directly to the azide. chemrxiv.org Aryl azides are useful in various chemical applications, including photoaffinity labeling and click chemistry. nih.govresearchgate.netnih.gov

Systematic Structure-Reactivity Relationship (SAR) Studies (Purely Chemical Focus)

By systematically modifying the structure of this compound, a clear understanding of the relationship between its chemical structure and reactivity can be established. This analysis focuses on the electronic and steric effects of the substituents.

The basicity and nucleophilicity of the central secondary amine are governed by the availability of the nitrogen lone pair of electrons. This is directly influenced by the electronic nature of the substituents on the two benzyl rings. jove.com

Electron-Donating Groups (EDGs): The methoxy group on the 2-methoxybenzyl ring is an electron-donating group. It increases the electron density on the aromatic ring and, through an inductive effect, on the benzylic carbon and subsequently the nitrogen atom. This effect increases the availability of the nitrogen's lone pair, thereby increasing the amine's basicity and nucleophilicity. libretexts.orgchemistrysteps.compharmaguideline.com An alkoxy group in the para position (4-methoxy) would have an even stronger electron-donating effect due to resonance, leading to a more basic amine compared to the ortho or meta isomers. libretexts.org

Electron-Withdrawing Groups (EWGs): The nitro group on the 4-nitrobenzyl ring is a powerful electron-withdrawing group. quora.com It strongly deactivates the aromatic ring and pulls electron density away from the benzylic carbon and the nitrogen atom. This delocalization reduces the availability of the nitrogen's lone pair, making the amine significantly less basic and less nucleophilic. jove.comlibretexts.org

Replacing the nitro group with an amino group (via reduction) would dramatically increase basicity, as the amino group is a strong EDG. Conversely, introducing additional EWGs would further decrease basicity.

The following table summarizes the expected qualitative effects of various substituents on the amine's basicity relative to a simple dibenzylamine.

| Methoxybenzyl Ring Substituent (Position) | Nitrobenzyl Ring Substituent (Position) | Expected Basicity Change | Rationale |

| 2-Methoxy | 4-Nitro | Decreased | Dominant electron-withdrawing effect of NO₂ group. libretexts.org |

| 4-Methoxy | 4-Nitro | Decreased | Stronger +R effect of 4-MeO is offset by strong -R effect of NO₂. |

| 2-Methoxy | 4-Amino | Increased | Both substituents are electron-donating. |

| 2-Methoxy | 4-H (unsubstituted) | Increased | Methoxy group is electron-donating. |

| 2-H (unsubstituted) | 4-Nitro | Strongly Decreased | Nitro group is strongly electron-withdrawing. |

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. youtube.com In the context of this compound, the substituents on the benzyl rings can influence the accessibility of the nitrogen's lone pair to electrophiles.

The methoxy group at the ortho-position introduces a degree of steric bulk in the vicinity of the reactive amine center. nih.gov This can slow down reactions that involve the attack of a bulky electrophile on the nitrogen atom compared to its less-hindered meta- or para-methoxy isomers. osti.gov Increasing the size of the alkoxy group (e.g., from methoxy to isopropoxy) would further exacerbate this steric effect, leading to a more pronounced decrease in reaction rates. This steric crowding can also influence the selectivity of certain reactions, potentially favoring the formation of one product over another. vedantu.com

Synthesis of Chiral Derivatives and Enantioselective Approaches

The synthesis of enantiomerically pure derivatives of this compound can be approached through several strategies, as the methylene (B1212753) carbon of each benzyl group is prochiral. Introducing a substituent at one of these positions would create a chiral center.

One common method is asymmetric synthesis, such as the enantioselective reduction of a precursor imine. For example, the imine formed between 4-nitrobenzylamine and 2-methoxybenzaldehyde (B41997) could be reduced using a chiral reducing agent or a catalyst system like a Noyori-type ruthenium catalyst.

Another powerful approach is the use of biocatalysis. nih.gov Engineered enzymes, such as transaminases or amine dehydrogenases, can exhibit high stereoselectivity. nih.gov A prochiral ketone could be converted into a chiral amine with high enantiomeric excess using an engineered transaminase. nih.gov While direct synthesis of the target molecule might require a custom-engineered enzyme, the principles have been widely applied to produce a vast range of chiral amines for various applications. nih.gov Additionally, resolution of a racemic mixture of a chiral derivative could be achieved through the formation of diastereomeric salts with a chiral acid. google.com

Advanced Methodological Developments in Amine Synthesis and Functionalization Relevant to 2 Methoxybenzyl 4 Nitrobenzyl Amine

Flow Chemistry and Continuous Processing Techniques for Scalable Production

Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, has emerged as a powerful alternative to traditional batch processing. rsc.org This technology offers significant advantages for the synthesis of amines, including superior control over reaction parameters (temperature, pressure, and mixing), enhanced safety by minimizing the volume of hazardous reagents at any given time, and streamlined scalability from laboratory to industrial production. nih.govchim.itwiley-vch.de

Reductive amination, a key reaction for synthesizing secondary amines from aldehydes and primary amines, is particularly well-suited for continuous-flow systems. researchgate.net In the context of producing (2-Methoxybenzyl)(4-nitrobenzyl)amine, this would involve reacting 2-methoxybenzaldehyde (B41997) with 4-nitrobenzylamine (B181301) or 4-nitrobenzaldehyde (B150856) with 2-methoxybenzylamine (B130920). In a flow setup, the reagents are continuously pumped and mixed, passing through a heated zone before entering a reactor column packed with a heterogeneous catalyst. researchgate.net Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or gold nanoparticles are frequently used for the hydrogenation step. researchgate.netrsc.org

The benefits of this approach are numerous. The high surface-area-to-volume ratio in flow reactors allows for excellent heat and mass transfer, leading to higher efficiency and selectivity. researchgate.netresearchgate.net For instance, one-pot reductive amination of various aldehydes with nitroarenes has been successfully performed in a continuous flow reactor over a gold-on-alumina (Au/Al₂O₃) catalyst, yielding various secondary aromatic amines in good to excellent yields. rsc.org This direct, one-pot approach, which combines the reduction of the nitro group, condensation to an imine, and subsequent hydrogenation, is highly atom-economical and efficient. rsc.org The ability to run these systems for extended periods allows for straightforward multigram-scale production with minimal need for process re-optimization. rsc.org

| Reaction Type | Catalyst | Reducing Agent | Key Advantages in Flow | Reference |

|---|---|---|---|---|

| Reductive Amination of Aldehydes with Amines | Pd/C, Pt/C, Pd(OH)₂/C | H₂ (gas) | Safe handling of H₂, improved scalability, protecting-group-free synthesis. | researchgate.net |

| Reductive Amination of Aldehydes with Nitroarenes | Au/Al₂O₃ | H₂ (gas) | One-pot, three-step cascade reaction with good to excellent yields. | rsc.org |

| Reductive Amination under Micellar Conditions | Pd/C | Et₃SiH (Triethylsilane) | Enables use of water as a solvent, catalyst recycling, multigram-scale production. | rsc.org |

| Selective Hydrogenation of Nitriles | 10% Pd/C | H₂ (gas) | Selective synthesis of secondary amines over 72 hours of continuous operation. | researchgate.net |

Photoredox Catalysis in Amine Transformations

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under exceptionally mild conditions. This strategy uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable precursors. nih.gov For the synthesis of secondary amines like this compound, photoredox catalysis offers innovative pathways for C-N bond formation that are complementary to traditional methods.

One relevant approach is the metallaphotoredox-catalyzed C-N cross-coupling, which merges photoredox catalysis with transition metal catalysis (e.g., nickel or copper). nih.govprinceton.eduunimi.it In such a system, an aryl or alkyl halide (e.g., 4-nitrobenzyl bromide) can be coupled with an amine (e.g., 2-methoxybenzylamine). The photocatalyst, upon excitation by light, reduces a Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species, which then participates in a catalytic cycle involving oxidative addition to the halide and reductive elimination to form the C-N bond. nih.govunimi.it This dual catalytic approach allows for the coupling of a wide range of substrates with high functional group tolerance at room temperature. princeton.edu Recent developments have focused on replacing expensive iridium and ruthenium photocatalysts with more sustainable organic dyes and using lower-energy red light to improve scalability and reduce side reactions. nih.govunimi.it

Another strategy involves the direct functionalization of C-H bonds. For instance, the α-arylation of N-methyl groups in trialkylamines has been achieved using a Ni/photoredox dual catalytic system, demonstrating high selectivity for typically unreactive C(sp³)-H bonds. nih.gov While not directly forming a dibenzylamine, this methodology highlights the power of photoredox catalysis to forge C-N bonds at previously inaccessible positions, suggesting future applications in the direct coupling of benzyl (B1604629) groups without pre-functionalization.

| Reaction Type | Catalytic System | Bond Formed | Key Features | Reference |

|---|---|---|---|---|

| Decarboxylative C(sp³)–N Coupling | Ir-photocatalyst + Cu-catalyst | N-Alkyl | Uses abundant carboxylic acids as alkyl sources; couples a wide array of N-nucleophiles at room temperature. | princeton.edunih.gov |

| C-N Cross-Coupling | Os-photocatalyst + Ni-catalyst | N-Aryl | Driven by deep-red/near-infrared light, enhancing scalability and minimizing side products. | nih.gov |

| C-N Cross-Coupling | Organic Dyes (D-A Cyanoarenes) + Ni-catalyst | N-Aryl | Replaces precious metal photocatalysts with stable, readily available organic compounds. | unimi.it |

| α-C(sp³)-H Arylation of Trialkylamines | Organic Photocatalyst (4CzIPN) + Ni-catalyst | C(sp³)-Aryl | Achieves late-stage functionalization with exclusive selectivity for N-Me C-H bonds. | nih.gov |

| Dehydrogenative N-Arylation | Organic Photocatalyst (3DPAFIPN) | N-Aryl | Visible-light-induced synthesis of N-aryl amines from allylic amines. | rsc.orgkaist.ac.krresearchgate.net |

Electrochemical Synthesis Methods for Benzylamines

Electrochemical synthesis represents a frontier in green chemistry, using electrical current as a traceless reagent to drive oxidation and reduction reactions. rsc.org This approach avoids the need for stoichiometric chemical oxidants or reductants, often operates at ambient temperature and pressure, and can be powered by renewable electricity, thereby minimizing waste and environmental impact. rsc.orgnih.gov The synthesis of benzylamines is an area where electrosynthesis has shown considerable promise.

Electrochemical reductive amination (ERA) provides a direct route to benzylamines from benzaldehydes and an amine source. researchgate.netcaltech.edu For the synthesis of this compound, this would involve the reduction of an imine intermediate formed in situ from its aldehyde and amine precursors. Recent work has demonstrated an inner-sphere ERA route for synthesizing benzylamine (B48309) from benzaldehyde (B42025) and ammonia (B1221849) using a silver electrocatalyst. researchgate.netcaltech.educhemrxiv.org This catalyst-dependent pathway proceeds at ambient conditions with high Faradaic efficiency (~80%), offering a significant advantage over traditional thermochemical methods that require high pressures and temperatures. caltech.eduaiche.org

Another innovative approach integrates the oxidation of a benzyl alcohol to an aldehyde with the subsequent reductive amination in a single electrochemical cell—a process known as paired electrolysis. rsc.org For example, the oxidation of benzyl alcohol to benzaldehyde on a nickel oxyhydroxide (NiOOH) anode can be paired with the reductive amination of the in-situ-generated aldehyde at a silver cathode. rsc.org This method enhances sustainability by accomplishing two transformations in one process. Furthermore, electrochemical methods have been developed for the dehydrogenative coupling of amines to form imines, which are precursors to secondary amines, without the need for any metal catalysts or chemical oxidants. rsc.org

| Reaction Type | Electrode Material (Anode/Cathode) | Key Process | Outcome/Efficiency | Reference |

|---|---|---|---|---|

| Reductive Amination | Not specified/Silver (Ag) | Inner-sphere reduction of benzylimine. | ~80% Faradaic efficiency for benzylamine at ambient conditions. | researchgate.netcaltech.edu |

| Paired Electrolysis (Oxidation + Reductive Amination) | Nickel Oxyhydroxide (NiOOH)/Silver (Ag) | Oxidation of benzyl alcohol to benzaldehyde, followed by reductive amination. | 35% overall Faradaic efficiency for benzyl-tert-butylamine. | rsc.org |

| Dehydrogenative Imidation | Platinum (Pt)/Platinum (Pt) | Anodic oxidation of N-methyl benzylamines. | Synthesis of phthalimide-protected gem-diamines. | acs.org |

| Oxidative Self-Coupling of Amines | Carbon/Carbon | Constant voltage (5V) electrolysis of benzylamine. | 96% yield of N-benzylidene-1-phenylmethanamine. | rsc.orgnih.gov |

| Oxidation of Benzylamine to Benzonitrile | Ru-doped Ni₂P/NF (both) | Paired electrolysis for amine oxidation and hydrogen evolution. | ~96.3% Faradaic efficiency for benzonitrile. | nih.gov |

Future Research Directions and Prospects for 2 Methoxybenzyl 4 Nitrobenzyl Amine Research

Exploration of Novel and Sustainable Synthetic Pathways

Future research should prioritize the development of efficient and environmentally benign methods for the synthesis of (2-Methoxybenzyl)(4-nitrobenzyl)amine. While classical methods like reductive amination are likely effective, exploring greener alternatives is a key research avenue.

Key areas for investigation include:

Catalytic Amination: Investigating the direct catalytic coupling of 2-methoxybenzylamine (B130920) with 4-nitrobenzyl alcohol, or vice versa, using transition metal or organocatalysts could offer a more atom-economical approach.

Biocatalysis: The use of enzymes, such as transaminases or engineered amine dehydrogenases, could provide a highly selective and sustainable route to this compound under mild reaction conditions.

Flow Chemistry: Continuous flow synthesis could enable better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes. nih.govacs.org This methodology is particularly advantageous for reactions involving potentially hazardous intermediates. nih.govacs.org

Mechanochemical Synthesis: Exploring solvent-free or low-solvent mechanochemical methods, such as ball milling, could significantly reduce the environmental impact of the synthesis.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Prospective Synthetic Pathways for this compound

| Synthetic Pathway | Potential Advantages | Key Research Challenges |

|---|---|---|

| Catalytic Amination | High atom economy, potential for asymmetric synthesis. | Catalyst development, optimization of reaction conditions. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate scope limitations. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. nih.govacs.org | Initial setup costs, optimization of flow parameters. |

Development of Advanced Functional Materials Based on the Amine Scaffold

The distinct electronic properties of the two aromatic rings in this compound make it an attractive building block for novel functional materials.

Future research could focus on:

Polymer Chemistry: Incorporation of the amine as a monomeric unit into polymers such as polyamides, polyimides, or polyurethanes could lead to materials with unique thermal, optical, or mechanical properties. The presence of the nitro group could also allow for post-polymerization modification.

Supramolecular Chemistry: The amine's potential for hydrogen bonding and π-π stacking interactions could be exploited in the design of self-assembling systems, such as organogels, liquid crystals, or molecular sensors. The nitro group, in particular, can act as a hydrogen bond acceptor.

Nonlinear Optical (NLO) Materials: The push-pull electronic nature of the molecule (electron-donating methoxy (B1213986) group and electron-withdrawing nitro group) suggests potential for second-order NLO properties, which are of interest in optoelectronics.

Table 2: Potential Functional Materials Derived from this compound

| Material Class | Potential Application | Key Structural Feature to Exploit |

|---|---|---|

| Polymers | High-performance plastics, stimuli-responsive materials. | Divalent nature of the secondary amine for chain extension. |

| Organogels | Drug delivery, environmental remediation. | Hydrogen bonding and π-π stacking capabilities. |

Unexplored Catalytic Applications and Deeper Mechanistic Insights

While the catalytic properties of this compound are yet to be explored, its structure suggests several possibilities.

Promising areas for future catalytic research include:

Organocatalysis: The secondary amine moiety could serve as a Brønsted base or, upon modification, as a platform for chiral organocatalysts for reactions such as Michael additions or aldol (B89426) reactions.

Ligand Development: The amine could be functionalized to create novel ligands for transition metal catalysis. The electronic asymmetry of the molecule could lead to unique ligand properties.

Photocatalysis: The nitroaromatic group is known to have interesting photophysical properties. Investigating the potential of the molecule or its derivatives as photocatalysts or photosensitizers is a worthwhile endeavor.

A deeper mechanistic understanding of these potential catalytic cycles through computational modeling and kinetic studies will be crucial for rational catalyst design and optimization.

Integration with Emerging Chemical Technologies and Methodologies

Advancing the research on this compound will benefit from the adoption of modern chemical technologies.

Future work should consider:

High-Throughput Screening: Automated systems can be used to rapidly screen different catalysts and reaction conditions for the synthesis of this amine and its derivatives, accelerating the discovery of optimal synthetic routes. nih.govacs.org

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the properties of materials derived from this amine, guide the design of new catalysts, and elucidate reaction mechanisms.

Machine Learning: AI and machine learning algorithms could be employed to predict the properties of novel derivatives, optimize reaction conditions, and even propose new synthetic pathways. nih.gov

The integration of these emerging technologies will undoubtedly accelerate the exploration of the full potential of this compound in various fields of chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.